1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Overview
Description
1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of 2,2-dimethoxyethylamine with a suitable precursor, such as a pyrimidine derivative. The reaction is often carried out under acidic conditions to facilitate the formation of the desired product. For example, the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in benzene can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to optimize yield and reduce reaction time. Continuous flow reactors can be used to carry out multiple reaction steps in a streamlined manner, improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid: This compound shares a similar pyrimidine structure but with different functional groups, leading to distinct chemical properties and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic framework and are used as CDK2 inhibitors in cancer treatment.
Uniqueness
1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis. Its ability to undergo various chemical transformations and its potential as a building block for more complex molecules make it a valuable compound in scientific research .
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-2,4-dioxopyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-15-7(16-2)5-12-4-6(3-10)8(13)11-9(12)14/h4,7H,5H2,1-2H3,(H,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTMVLRKOMGTAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN1C=C(C(=O)NC1=O)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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